molecular formula C12H7ClF5N3O2 B1525036 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1315367-73-7

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1525036
CAS No.: 1315367-73-7
M. Wt: 355.65 g/mol
InChI Key: OQFXDZABGASXIM-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H7ClF5N3O2 and its molecular weight is 355.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into pyrazole derivatives, such as 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, focuses on their synthesis and structural analysis. For example, the synthesis and crystal structure of pyrazole derivatives have been explored, revealing insights into their molecular structure through X-ray diffraction and density-functional-theory (DFT) calculations. These studies provide a foundational understanding of the chemical and physical properties of pyrazole compounds, which is critical for their application in various scientific fields (Li-qun Shen et al., 2012).

Chemical Reactivity and Functionalization

Research also delves into the chemical reactivity and functionalization of pyrazole derivatives. Studies on the functionalization reactions of pyrazole carboxylic acids and acid chlorides with various reagents demonstrate the versatility of these compounds in organic synthesis. Such reactions lead to the creation of a diverse array of products, offering valuable tools for further chemical investigations and potential applications in drug discovery and materials science (İ. Yıldırım et al., 2005).

Photophysical Properties

The photophysical properties of pyrazole derivatives are another area of interest. Research into the optical properties of novel pyrazole-based compounds has shown that these materials can exhibit significant fluorescence characteristics. This makes them potential candidates for applications in optoelectronics and fluorescence-based sensors. The studies investigate the absorption and emission spectra, providing valuable data for the development of materials with tailored photophysical properties (Yan-qing Ge et al., 2014).

Organic Light Emitting Diodes (OLEDs)

Pyrazole derivatives have also been studied for their application in the development of organic light emitting diodes (OLEDs). Research into Pt(II) complexes with pyrazole chelates highlights their potential use as phosphors in OLEDs. These studies explore the synthesis, structural analysis, and photophysical properties of these complexes, demonstrating their utility in creating efficient and mechanoluminescent OLEDs with potential for high-performance lighting and display technologies (Li-min Huang et al., 2013).

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF5N3O2/c1-4-7(11(22)23)8(9(14)15)21(20-4)10-6(13)2-5(3-19-10)12(16,17)18/h2-3,9H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFXDZABGASXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.